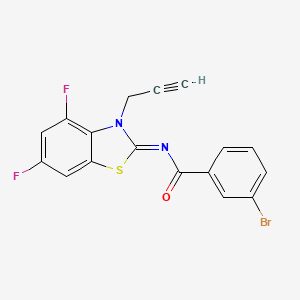

3-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Description

This compound features a benzamide core substituted with a 3-bromo phenyl group and a 4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene moiety. The prop-2-ynyl group introduces alkyne functionality, enhancing reactivity for click chemistry or cross-coupling reactions, while the fluorine atoms and bromine substituent influence electronic properties and steric interactions .

Properties

IUPAC Name |

3-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrF2N2OS/c1-2-6-22-15-13(20)8-12(19)9-14(15)24-17(22)21-16(23)10-4-3-5-11(18)7-10/h1,3-5,7-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSZFUMCUHGPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrF2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketonesThe prop-2-ynyl group is introduced via alkylation reactions using propargyl bromide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient halogenation and alkylation steps, as well as the development of robust purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like triethylamine are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The presence of halogen and alkyne groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a benzothiazole-benzamide scaffold with analogs but differs in substituents. Key comparisons include:

Key Observations :

Yield Comparison :

- The target compound’s synthesis (7.5% yield in ) suggests challenges in steric hindrance from the prop-2-ynyl group, whereas ethyl-substituted analogs (e.g., ) may achieve higher yields due to milder conditions.

Spectroscopic and Crystallographic Analysis

NMR and IR Data

Crystallographic Tools

Biological Activity

The compound 3-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The biological activity of this compound primarily involves:

- Antitumor Activity : The compound has shown significant inhibitory effects on various cancer cell lines, particularly those associated with lung cancer. It operates by disrupting critical cellular processes such as proliferation and apoptosis.

- Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria.

Efficacy in Cancer Cell Lines

Recent studies have evaluated the antitumor efficacy of this compound using various in vitro assays. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 ± 0.5 | Induces apoptosis and cell cycle arrest |

| HCC827 | 4.8 ± 0.7 | Inhibition of FGFR signaling |

| NCI-H358 | 6.0 ± 0.9 | Disruption of DNA synthesis |

Antimicrobial Activity

The antimicrobial efficacy was assessed using standard broth microdilution methods against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 1: Antitumor Activity in Lung Cancer Models

A study conducted on lung cancer models demonstrated that the compound significantly reduced tumor growth in xenograft models, with a notable decrease in tumor volume compared to control groups treated with vehicle alone. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway, as evidenced by increased expression of pro-apoptotic markers.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial properties revealed that the compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. This study highlighted the potential for developing new therapeutic agents based on this compound to combat antibiotic resistance.

Q & A

Q. How to design analogs for improved metabolic stability?

- Methodology :

- Isotope Labeling : Incorporate F at the 4,6-positions to track metabolic degradation via F NMR .

- Microsomal Assays : Incubate with rat liver microsomes and analyze metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.